(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a brominated phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-bromo-4-methylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-2-thioxothiazolidin-4-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another compound with keto-enol tautomerism, similar to ethyl acetoacetate.
Diketene: Used in the industrial production of ethyl acetoacetate.
Uniqueness
What sets (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one apart from these similar compounds is its complex structure, which includes multiple functional groups
Properties
Molecular Formula |
C16H12BrNO2S2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12BrNO2S2/c1-9-3-5-11(12(17)7-9)13-6-4-10(20-13)8-14-15(19)18(2)16(21)22-14/h3-8H,1-2H3/b14-8+ |
InChI Key |
PIWYWNNNNSAVBO-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C)Br |
Origin of Product |
United States |
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